molecular formula C19H18N2O2 B2650579 6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 922995-57-1

6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one

Cat. No. B2650579
CAS RN: 922995-57-1
M. Wt: 306.365
InChI Key: YBZTYZRIFMDXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one is a chemical compound that belongs to the pyridazinone class of compounds. It has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

Benzodiazepine Receptor Binding and Anticonflict Activity

Research has been conducted on 3,6-disubstituted pyridazino[4,3-c]isoquinolines, which are structurally related to the compound of interest, for their ability to bind to rat brain receptors and their anticonflict effects. These studies showed that certain derivatives exhibit significant affinity for benzodiazepine receptors and have potential anticonflict properties without anticonvulsant effects, highlighting their possible use in anxiety-related disorders (Toja et al., 1985).

Synthesis and Derivative Studies

Another study focused on the synthesis of new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. These compounds were synthesized through a series of chemical reactions, demonstrating the chemical versatility of the pyridazinone scaffold and its potential for the development of new compounds with varied biological activities (Soliman & El-Sakka, 2011).

Butyrylcholinesterase Inhibitory Activity

Pyridazinone derivatives have also been evaluated for their inhibitory activity against butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of acetylcholine. This research has implications for the treatment of Alzheimer's disease, suggesting that certain pyridazinone derivatives could serve as lead compounds for developing new therapies (Dundar et al., 2019).

Solubility and Thermodynamic Behavior

The solubility and thermodynamic behavior of pyridazinone derivatives in different solvent mixtures have been studied to improve the delivery and formulation of these compounds. Such studies are crucial for the development of cardiovascular drugs, especially for those with poor aqueous solubility, demonstrating the importance of understanding the physical chemistry of potential pharmaceuticals (Shakeel et al., 2017).

Antiviral Activity Against Rhinoviruses

Research into the antiviral activity of 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine has shown promising results against various rhinovirus serotypes. The study demonstrates the potential of pyridazinone derivatives in the development of new treatments for common colds caused by rhinoviruses, highlighting the broad spectrum of biological activities these compounds can possess (Andries et al., 2005).

properties

IUPAC Name

6-(3-methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-6-3-4-7-16(14)13-21-19(22)11-10-18(20-21)15-8-5-9-17(12-15)23-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZTYZRIFMDXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one

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